

"physical and chemical properties of 1,4-diiodobicyclo[2.2.2]octane"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Diiodobicyclo[2.2.2]octane

Cat. No.: B085546

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An In-depth Technical Guide to 1,4-Diiodobicyclo[2.2.2]octane

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,4-diiodobicyclo[2.2.2]octane**, tailored for researchers, scientists, and professionals in drug development. This document consolidates available data on its synthesis, reactivity, and potential applications, with a focus on its role as a versatile building block in organic chemistry.

Core Physical and Chemical Properties

1,4-Diiodobicyclo[2.2.2]octane is a halogenated derivative of the highly symmetric and rigid bicyclo[2.2.2]octane framework. Its unique three-dimensional structure and the presence of reactive iodine atoms at the bridgehead positions make it a compound of significant interest in synthetic chemistry.

Data Presentation: Physical and Chemical Properties

Property	Value	Notes
Molecular Formula	C ₈ H ₁₂ I ₂	
Molecular Weight	361.99 g/mol	
CAS Number	10364-05-3	
Boiling Point	300.9 °C at 760 mmHg	
Density	2.2 g/cm ³	
Flash Point	142.6 °C	
Melting Point	Not available	Data not found in the reviewed literature.
Solubility	Not available	Specific solubility data in various solvents is not readily available. Inferred to be soluble in common organic solvents.
Appearance	Not available	Likely a crystalline solid at room temperature based on related compounds.

Synthesis and Experimental Protocols

The synthesis of **1,4-diiodobicyclo[2.2.2]octane** is not explicitly detailed in the readily available literature, however, it is referenced as a reactant in the seminal work by Wiberg, Pratt, and Bailey for the synthesis of [2.2.2]propellane.^{[1][2]} A plausible synthetic route, based on common organic transformations, involves the conversion of bicyclo[2.2.2]octane-1,4-diol.

Experimental Protocol: Synthesis of 1,4-Diiodobicyclo[2.2.2]octane

Objective: To synthesize **1,4-diiodobicyclo[2.2.2]octane** from bicyclo[2.2.2]octane-1,4-diol. This protocol is a generalized procedure based on standard iodination reactions of alcohols.

Materials:

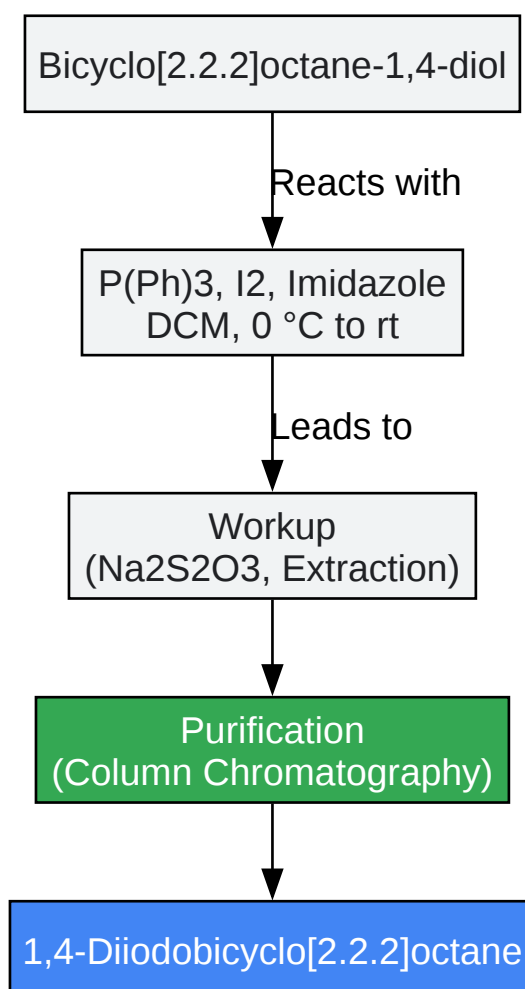
- Bicyclo[2.2.2]octane-1,4-diol
- Triphenylphosphine
- Iodine
- Imidazole
- Dichloromethane (anhydrous)
- Diethyl ether
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of bicyclo[2.2.2]octane-1,4-diol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (2.5 eq) and imidazole (2.5 eq).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of iodine (2.5 eq) in dichloromethane to the stirred reaction mixture.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to reduce excess iodine.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **1,4-diiodobicyclo[2.2.2]octane**.

Visualization of the Synthetic Workflow:



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Caption: Synthetic pathway for **1,4-diiodobicyclo[2.2.2]octane**.

Chemical Reactivity

The primary documented chemical reactivity of **1,4-diiodobicyclo[2.2.2]octane** is its reaction with organolithium reagents to generate highly strained propellanes. This transformation highlights the utility of the diiodo-compound as a precursor to these unique molecular architectures.

Reaction with Butyllithium

A key chemical property of **1,4-diiodobicyclo[2.2.2]octane** is its reaction with butyllithium to form [2.2.2]propellane.^{[1][2]} This reaction proceeds via a double lithium-halogen exchange followed by intramolecular coupling.

Experimental Protocol: Synthesis of [2.2.2]Propellane

Objective: To synthesize [2.2.2]propellane from **1,4-diiodobicyclo[2.2.2]octane**. This protocol is based on the procedure described by Wiberg, Pratt, and Bailey.^{[1][2]}

Materials:

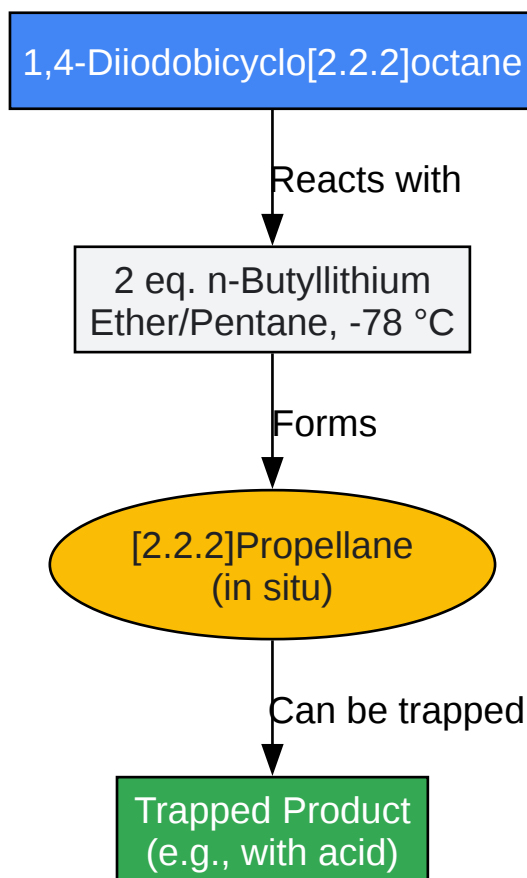
- **1,4-Diiodobicyclo[2.2.2]octane**
- n-Butyllithium in hexanes
- Anhydrous diethyl ether
- Anhydrous pentane

Procedure:

- A solution of **1,4-diiodobicyclo[2.2.2]octane** in a mixture of anhydrous diethyl ether and pentane is prepared under an inert atmosphere.
- The solution is cooled to a low temperature (e.g., -78 °C).
- A solution of n-butyllithium in hexanes (2.0 equivalents) is added dropwise to the stirred solution of the diiodide.
- The reaction mixture is stirred at low temperature for a specified period.

- The reaction is quenched by the addition of a suitable proton source, such as methanol.
- The resulting mixture is allowed to warm to room temperature, and the [2.2.2]propellane can be isolated and purified by appropriate methods, such as distillation or gas chromatography.

Visualization of the Reaction:



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Caption: Reaction of **1,4-diiodobicyclo[2.2.2]octane** to form [2.2.2]propellane.

Spectroscopic Data

Detailed experimental spectroscopic data for **1,4-diiodobicyclo[2.2.2]octane**, including ^1H NMR, ^{13}C NMR, IR, and mass spectrometry, are not readily available in the reviewed literature. For researchers working with this compound, it is recommended to acquire this data on a purified sample.

Crystal Structure

While a thesis mentions the "layered structure of **1,4-diiodobicyclo[2.2.2]octane**," specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates have not been found in publicly accessible databases like the Cambridge Crystallographic Data Centre (CCDC).[3] Elucidation of the single-crystal X-ray structure would be a valuable contribution to the understanding of this molecule's solid-state properties.

Applications in Drug Development

The bicyclo[2.2.2]octane (BCO) core is recognized as a valuable scaffold in medicinal chemistry, often employed as a saturated, three-dimensional bioisostere for a para-substituted benzene ring.[4] The rigid framework of the BCO unit allows for a precise and predictable orientation of substituents in three-dimensional space, which can lead to improved binding affinity and selectivity for biological targets.

While there are no specific examples of **1,4-diiodobicyclo[2.2.2]octane** being directly incorporated into a drug candidate, its significance lies in its role as a versatile synthetic intermediate. The two iodine atoms at the bridgehead positions can be readily transformed into a variety of other functional groups through reactions such as lithium-halogen exchange followed by quenching with an electrophile, or through transition-metal-catalyzed cross-coupling reactions. This allows for the divergent synthesis of a library of 1,4-disubstituted bicyclo[2.2.2]octane derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

The C(sp³)-rich nature of the BCO scaffold can also impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability, when compared to their flat, aromatic counterparts.[4] Therefore, **1,4-diiodobicyclo[2.2.2]octane** serves as a valuable starting material for the synthesis of novel chemical entities with the potential for enhanced therapeutic profiles.

No specific signaling pathways involving **1,4-diiodobicyclo[2.2.2]octane** have been described in the literature. Its utility is currently understood in the context of a synthetic building block rather than a biologically active molecule itself.

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References

- 1. researchgate.net [researchgate.net]
- 2. Strain-Releasing Ring-Opening Diphosphinations for the Synthesis of Diphosphine Ligands with Cyclic Backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Three-dimensional saturated C(sp³)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["physical and chemical properties of 1,4-diiodobicyclo[2.2.2]octane"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085546#physical-and-chemical-properties-of-1-4-diiodobicyclo-2-2-2-octane]

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